molecular formula C12H9ClFN B594984 3'-Chloro-4-fluorobiphenyl-3-amine CAS No. 1226001-94-0

3'-Chloro-4-fluorobiphenyl-3-amine

Cat. No.: B594984
CAS No.: 1226001-94-0
M. Wt: 221.659
InChI Key: LBJGILARYUHIFL-UHFFFAOYSA-N
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Description

3’-Chloro-4-fluorobiphenyl-3-amine is an organic compound with the molecular formula C12H9ClFN It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 3’ position and a fluorine atom at the 4 position, along with an amine group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4-fluorobiphenyl-3-amine typically involves the following steps:

    Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

    Reduction of Nitro Group: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Halogenation: The biphenyl derivative is then subjected to halogenation reactions to introduce chlorine and fluorine atoms at the specified positions. This can be achieved using reagents like chlorine gas and fluorine gas or their respective halogenating agents.

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-4-fluorobiphenyl-3-amine may involve more efficient and scalable methods, such as continuous flow reactors and automated synthesis systems. These methods ensure higher yields, better purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4-fluorobiphenyl-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines or hydroxylamines.

    Coupling Reactions: The biphenyl core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride in non-polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce nitroso or nitro compounds.

Scientific Research Applications

3’-Chloro-4-fluorobiphenyl-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3’-Chloro-4-fluorobiphenyl-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroaniline: Similar structure but lacks the biphenyl core.

    4-Chloro-3-fluorobiphenyl: Similar biphenyl core but different substitution pattern.

    3-Amino-4-chlorobiphenyl: Similar biphenyl core but different halogen substitution.

Uniqueness

3’-Chloro-4-fluorobiphenyl-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-(3-chlorophenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJGILARYUHIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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